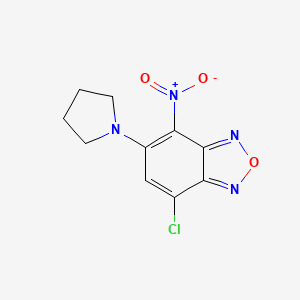

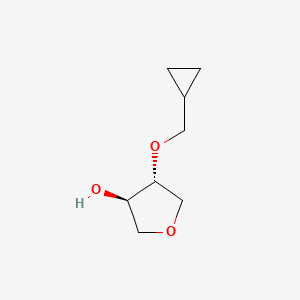

![molecular formula C21H23ClF3N3OS B2464322 N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide hydrochloride CAS No. 1217083-21-0](/img/structure/B2464322.png)

N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C21H23ClF3N3OS and its molecular weight is 457.94. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Experimental and Theoretical Studies in Corrosion Inhibition One notable application of benzothiazole derivatives, which are structurally related to the compound of interest, is in the field of corrosion inhibition. A study demonstrated that two benzothiazole derivatives showed a significant effect in inhibiting corrosion of steel in an acidic solution. The efficiency of these inhibitors was attributed to their ability to adsorb onto the steel surface, providing a protective layer against corrosion. This research not only highlights the potential of benzothiazole derivatives in corrosion resistance but also underscores their importance in industrial applications where material longevity is crucial (Hu et al., 2016).

Synthesis and Activity in Nonsteroidal Anti-inflammatory Drugs Another field where similar compounds have been explored is in the development of nonsteroidal anti-inflammatory drugs (NSAIDs). A study focusing on the synthesis and activity of four N,N-dimethylamino)benzamide derivatives based on thiazole and thiazoline revealed that two compounds exhibited anti-inflammatory activity across a range of concentrations without adversely affecting myocardial function. This research provides insight into the therapeutic potential of benzothiazole and thiazoline derivatives, suggesting their applicability in designing new anti-inflammatory medications (Lynch et al., 2006).

Innovative Synthesis of Heterocycles Further extending the versatility of related compounds, another study showcased the efficient microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles. Utilizing enaminosulfones as building blocks, this research led to the creation of novel heterocyclic compounds with potential applications in pharmaceuticals and materials science. The ability to synthesize such diverse structures efficiently opens new avenues for the development of compounds with specific functional properties (Darweesh et al., 2016).

Diverse Library Generation through Ring Closure Reactions Exploring the chemical reactivity further, a study focused on generating a diverse library of compounds through alkylation and ring closure reactions starting from a ketonic Mannich base. This research underscores the utility of such compounds in generating a wide array of derivatives, highlighting their role in synthetic chemistry for the development of novel molecules with potential biological activities (Roman, 2013).

properties

IUPAC Name |

N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F3N3OS.ClH/c1-14-7-4-10-17-18(14)25-20(29-17)27(12-6-11-26(2)3)19(28)15-8-5-9-16(13-15)21(22,23)24;/h4-5,7-10,13H,6,11-12H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSKTUHIHMBGBQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC(=CC=C3)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClF3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

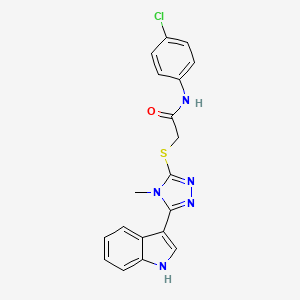

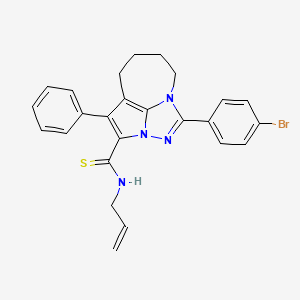

![(E)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2-(2-fluorophenoxy)acetamide](/img/structure/B2464240.png)

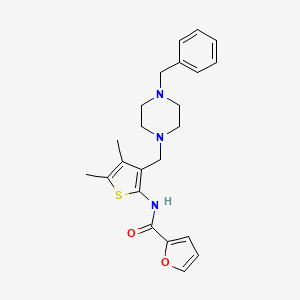

![N-(tert-butyl)-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2464241.png)

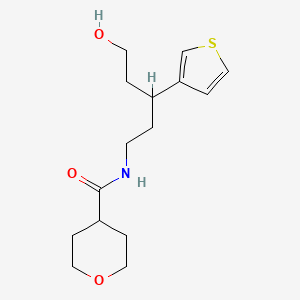

![N-[2,2-Dimethyl-3-(methylamino)-3-oxopropyl]-3-formyl-1H-indole-6-carboxamide](/img/structure/B2464244.png)

![N-(2-((1H-benzo[d]imidazol-2-yl)amino)-2-oxoethyl)-2-(3,4-diethoxyphenyl)acetamide](/img/structure/B2464248.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2464251.png)

![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B2464255.png)

![2-[({[2-(4-Methoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]acetic acid](/img/structure/B2464256.png)

![N-(3,4-dimethoxyphenyl)-3-((4-ethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2464257.png)